molecular formula C23H19N3O4S2 B11423481 (2Z)-N-[3-(methylsulfanyl)phenyl]-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide

(2Z)-N-[3-(methylsulfanyl)phenyl]-2-[2-(phenylsulfonyl)hydrazinylidene]-2H-chromene-3-carboxamide

Cat. No.: B11423481
M. Wt: 465.5 g/mol
InChI Key: UBKANRMZCXWJBL-BZZOAKBMSA-N
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Description

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a chromene core with benzenesulfonamido and methylsulfanyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the benzenesulfonamido and methylsulfanyl phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, sulfonamides, and thiols. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzenesulfonamido group can be reduced to a corresponding amine.

    Substitution: The chromene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the chromene core.

Scientific Research Applications

(2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE: shares structural similarities with other chromene derivatives and sulfonamide-containing compounds.

    Chromene derivatives: Known for their diverse biological activities, including antioxidant and anticancer properties.

    Sulfonamide-containing compounds: Widely used in medicinal chemistry for their antibacterial and enzyme inhibitory activities.

Uniqueness

The uniqueness of (2Z)-2-(BENZENESULFONAMIDOIMINO)-N-[3-(METHYLSULFANYL)PHENYL]-2H-CHROMENE-3-CARBOXAMIDE lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.

Properties

Molecular Formula

C23H19N3O4S2

Molecular Weight

465.5 g/mol

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methylsulfanylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C23H19N3O4S2/c1-31-18-10-7-9-17(15-18)24-22(27)20-14-16-8-5-6-13-21(16)30-23(20)25-26-32(28,29)19-11-3-2-4-12-19/h2-15,26H,1H3,(H,24,27)/b25-23-

InChI Key

UBKANRMZCXWJBL-BZZOAKBMSA-N

Isomeric SMILES

CSC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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